1-Isobutylpiperidine-4-carboxylic acid
CAS No.: 901313-95-9
Cat. No.: VC7024971
Molecular Formula: C10H19NO2
Molecular Weight: 185.267
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901313-95-9 |
|---|---|
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.267 |
| IUPAC Name | 1-(2-methylpropyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
| Standard InChI Key | YMUSMYLWAKSOCO-UHFFFAOYSA-N |
| SMILES | CC(C)CN1CCC(CC1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Isobutylpiperidine-4-carboxylic acid features a piperidine core (C₅H₁₁N) with two distinct functional groups: an isobutyl substituent (-CH₂CH(CH₃)₂) at the nitrogen atom and a carboxylic acid (-COOH) at the fourth carbon. This configuration confers both lipophilic and hydrophilic properties, enabling interactions with biological targets. The IUPAC name, 1-(2-methylpropyl)piperidine-4-carboxylic acid, reflects its branching pattern. The SMILES notation, CC(C)CN1CCC(CC1)C(=O)O, and InChIKey YMUSMYLWAKSOCO-UHFFFAOYSA-N, provide unambiguous representations of its stereochemistry and bonding.
Table 1: Key Physicochemical Properties
Solubility and Stability
While solubility data remain unreported, the compound’s bifunctional nature suggests moderate aqueous solubility at physiological pH, with enhanced lipid permeability from the isobutyl group. Stability under ambient conditions necessitates storage in moisture-free environments to prevent hydrolysis of the carboxylic acid group .
Synthesis and Manufacturing
Conventional Carboxylation Routes
A widely employed synthesis involves the reaction of isobutylamine with piperidine-4-carboxylic acid precursors, followed by carboxylation using carbon dioxide under catalytic conditions. This method minimizes side reactions, yielding the target compound with high selectivity. For instance, VulcanChem’s protocol utilizes Boc (tert-butoxycarbonyl) protection strategies to stabilize intermediates during carboxylation, a technique mirrored in the synthesis of analogous piperidine derivatives .
Advanced Methodologies
Recent advancements leverage microwave-assisted synthesis to reduce reaction times. Synblock’s approach employs DCM (dichloromethane) as a solvent and triethylamine as a base, achieving a 99% yield after column chromatography. Comparative studies with tert-butyl ester derivatives, such as 4-isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (CAS 944142-61-4) , highlight the role of protective groups in optimizing reaction efficiency.
Table 2: Synthetic Protocols Comparison
Applications in Medicinal Chemistry
Drug Intermediate Utility
1-Isobutylpiperidine-4-carboxylic acid is pivotal in constructing 5-substituted isoindoline scaffolds, which exhibit activity against neurodegenerative and inflammatory disorders. Its carboxylic acid group enables conjugation with amines or alcohols, forming amide or ester bonds critical for pharmacokinetic optimization. For example, coupling with aryl halides via Suzuki-Miyaura cross-coupling has generated candidates with enhanced blood-brain barrier permeability.
Therapeutic Target Exploration
Analytical Characterization
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic peaks for the piperidine ring (δ 1.4–2.8 ppm) and carboxylic acid proton (δ 12.1 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 185.267 [M+H]⁺.
Future Perspectives
Synthetic Innovations
Future research should explore enzymatic carboxylation using carbonic anhydrase mimics to enhance stereoselectivity. Additionally, flow chemistry systems could improve scalability for industrial production.
Therapeutic Development
Collaborative efforts between academia and industry are needed to evaluate the compound’s efficacy in animal models of chronic pain and cancer. Structure-activity relationship (SAR) studies could identify analogs with improved receptor selectivity and metabolic stability.
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